
2-(4-Ethylphenyl)isoindole-1,3-dione
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Overview
Description
2-(4-Ethylphenyl)isoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of 2-(4-Ethylphenyl)isoindoline-1,3-dione consists of an isoindoline-1,3-dione core with a 4-ethylphenyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-ethyl aniline. The reaction is carried out in a solvent such as toluene under reflux conditions for 24 hours . The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(4-Ethylphenyl)isoindoline-1,3-dione can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. Solventless methods have also been developed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-Ethylphenyl)isoindole-1,3-dione and its derivatives has been extensively studied. Various methods have been developed to create isoindole derivatives with enhanced biological properties:
- Synthesis Techniques : The compound can be synthesized through various chemical reactions involving isoindole frameworks, often utilizing starting materials such as phenylacetic acid derivatives or other aromatic compounds. Recent studies have employed methodologies like microwave-assisted synthesis and solvent-free conditions to improve yield and reduce reaction times .
- Characterization Methods : Characterization of the synthesized compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structural integrity and purity .
Biological Activities
The biological activities of this compound have been evaluated across several studies, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
Research has demonstrated that derivatives of isoindole-1,3-dione exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition zones comparable to standard antibiotics like gentamicin, indicating their potential as new antimicrobial agents .
Anticancer Properties
Several studies have reported the anticancer activity of isoindole derivatives. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines, including colorectal cancer (Caco-2) and colon cancer (HCT-116). The mechanisms include cell cycle arrest and apoptosis induction .
Neuroprotective Effects
Emerging research suggests that isoindole derivatives may possess neuroprotective properties. In particular, some compounds have been evaluated for their ability to inhibit acetylcholinesterase activity, making them potential candidates for Alzheimer's disease treatment. The structure-activity relationship (SAR) analysis indicates that modifications can enhance their efficacy as neuroprotective agents .
Case Study 1: Anticancer Screening
In a study published in MDPI, a series of isoindole derivatives were synthesized and tested for their anticancer activity. Results indicated that certain compounds exhibited significant growth inhibition in multiple cancer cell lines. Structural modifications were found to enhance their activity further .
Case Study 2: Neuroprotection
A separate investigation explored the neuroprotective effects of isoindole derivatives in animal models of Alzheimer's disease. The findings suggested that treatment with these compounds improved cognitive function and reduced neuroinflammatory markers compared to control groups.
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)isoindoline-1,3-dione involves its interaction with various molecular targets:
Dopamine Receptors: The compound modulates dopamine receptor D2, which is involved in neuropsychiatric disorders.
Ion Channels: It affects ion channels such as calcium, sodium, and potassium channels, which play a role in its anticonvulsant activity.
β-Amyloid Aggregation: The compound inhibits the aggregation of β-amyloid proteins, which is crucial in Alzheimer’s disease.
Comparison with Similar Compounds
2-(4-Ethylphenyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives:
2-(4-Methoxyphenyl)isoindoline-1,3-dione: This compound has a methoxy group instead of an ethyl group and shows different pharmacological properties.
2-(4-Chlorophenyl)isoindoline-1,3-dione: The presence of a chlorine atom alters its reactivity and biological activity.
2-(4-Nitrophenyl)isoindoline-1,3-dione:
These comparisons highlight the unique properties of 2-(4-Ethylphenyl)isoindoline-1,3-dione, making it a valuable compound in various fields of research.
Biological Activity
2-(4-Ethylphenyl)isoindole-1,3-dione, a derivative of isoindoline-1,3-dione, has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-ethylphenyl derivatives with suitable dione precursors. The structural characteristics of this compound allow it to interact with biological targets effectively.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated that isoindole derivatives exhibit promising antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound showed inhibition against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to standard antibiotics like gentamicin .
- Antileishmanial Activity : Compounds derived from isoindole frameworks have been effective against Leishmania tropica, with IC50 values indicating superior efficacy compared to first-line treatments .
Compound | IC50 (μmol/mL) | Activity Type |
---|---|---|
This compound | TBD | Antimicrobial |
Halogenated derivatives | 0.0478 | Antileishmanial |
2. Anticancer Properties
Isoindole derivatives have shown significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : Notably effective against human colorectal (Caco-2) and colon cancer (HCT-116) cell lines.
- Mechanism of Action : Studies indicate that these compounds can induce apoptosis in cancer cells and disrupt the cell cycle progression .
Cell Line | IC50 (μmol/mL) | Mechanism |
---|---|---|
Caco-2 | TBD | Apoptosis induction |
HCT-116 | TBD | Cell cycle arrest |
3. Anti-inflammatory Effects
Research indicates that isoindole derivatives can modulate inflammatory pathways:
- Inhibition of Pro-inflammatory Cytokines : Compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), reducing inflammation markers such as TNF-alpha and IL-6 .
Case Studies
Several studies have focused on the biological evaluation of isoindole derivatives:
- Antimicrobial Evaluation : A study assessed various isoindole derivatives for their antimicrobial properties against multiple pathogens. The results indicated that certain modifications significantly enhanced activity against resistant strains .
- Anticancer Studies : In vitro tests revealed that specific isoindole compounds could effectively inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 10 to 33 nM .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
Properties
CAS No. |
83665-33-2 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(4-ethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-10H,2H2,1H3 |
InChI Key |
RJTMOIDRHLTIGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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